2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a complex organic compound with the molecular formula C17H19NO5S3 and a molecular weight of 413.537 g/mol . This compound is part of the thiazolidinone family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the thiazolidinone core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Hydrolysis: The ester or amide functionalities can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar compounds include:
2-[5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid: Differing only in the position of the methoxy groups on the benzylidene ring.
2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid: Contains chlorine atoms instead of methoxy groups, which can significantly alter its chemical and biological properties.
4-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: Similar structure but with variations in the side chain.
These comparisons highlight the uniqueness of 2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO5S3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H19NO5S3/c1-22-12-5-4-10(8-13(12)23-2)9-14-15(19)18(17(24)26-14)11(16(20)21)6-7-25-3/h4-5,8-9,11H,6-7H2,1-3H3,(H,20,21)/b14-9- |
InChI Key |
OOHQCVTWMGHBOB-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC |
Origin of Product |
United States |
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